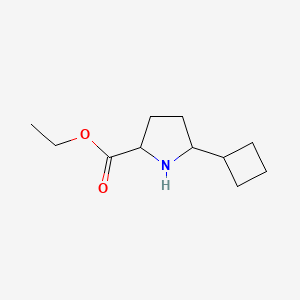

![molecular formula C27H29N7O3S B2775519 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 868143-44-6](/img/no-structure.png)

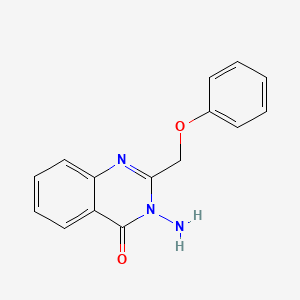

7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

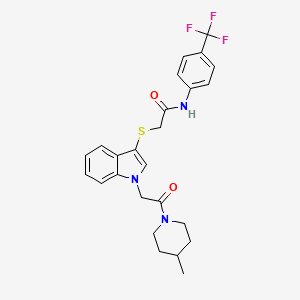

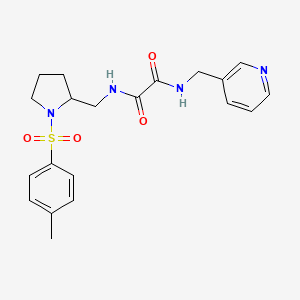

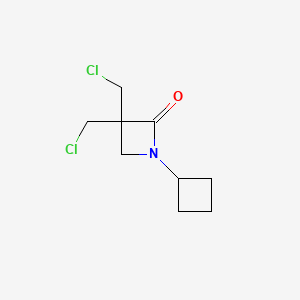

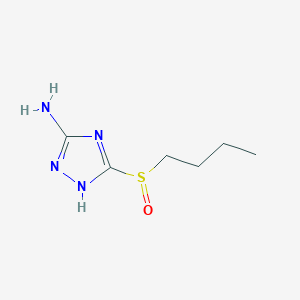

Molecular Structure Analysis

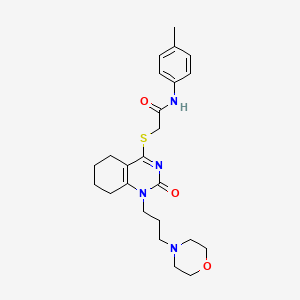

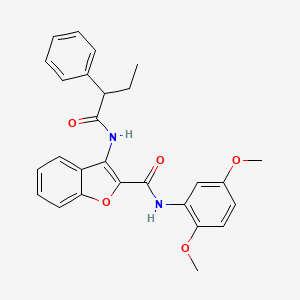

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and purine moieties are aromatic and planar, while the piperazine ring is flexible and can adopt various conformations .Chemical Reactions Analysis

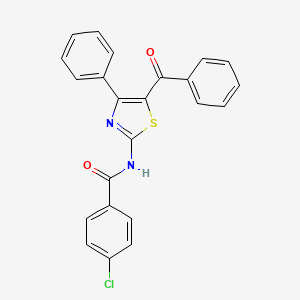

The reactivity of this compound would be influenced by the different functional groups present. For example, the benzoxazole moiety might undergo electrophilic substitution reactions, while the piperazine could participate in reactions with electrophiles due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Applications De Recherche Scientifique

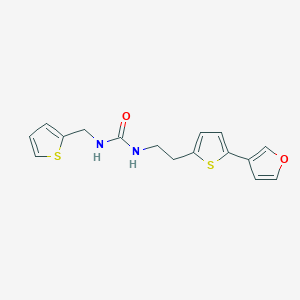

- Researchers have synthesized derivatives of benzo[d]oxazol-2(3H)-ones, including this compound, and evaluated their cytotoxicity against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines . Many of these derivatives exhibited excellent to moderate anti-cancer activity. Notably, compounds 6b, 6l, 6n, and 6x emerged as lead molecules. Compound 6l demonstrated potency against pancreatic adenocarcinoma, while 6x was effective against non-small cell lung carcinoma.

- Interestingly, some of the synthesized derivatives were also tested against Mycobacterium tuberculosis. Compound 6h showed promising anti-mycobacterial activity, with an IC50 value comparable to that of ciprofloxacin . This finding highlights its potential in combating tuberculosis.

- In a different context, researchers have designed and evaluated a library of benzo[d]thiazole/quinoline-2-thiol compounds for novel quorum sensing inhibitors. While not directly related to cancer or tuberculosis, this demonstrates the compound’s versatility in diverse research areas .

Anti-Cancer Properties

Anti-Mycobacterial Activity

Quorum Sensing Inhibition

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the second intermediate is 8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "Methyl isobutyl ketone", "Sodium hydride", "2-Bromo-1-(benzo[d]oxazol-2-yl)ethanone", "Thiophenol", "4-Benzylpiperazine", "Sodium carbonate", "N,N-Dimethylformamide", "Triethylamine", "Acetic anhydride" ], "Reaction": [ "Step 1: 2-Amino-6-chloropurine is reacted with methyl isobutyl ketone in the presence of sodium hydride to form 7-methyl-2-(propan-2-yl)-9H-purin-6-amine.", "Step 2: 7-methyl-2-(propan-2-yl)-9H-purin-6-amine is reacted with 2-bromo-1-(benzo[d]oxazol-2-yl)ethanone in the presence of sodium hydride to form 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: Thiophenol is added to the reaction mixture from step 2, and the mixture is heated to form 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 4: 4-Benzylpiperazine is reacted with 7-methyl-2-(propan-2-yl)-9H-purin-6-amine in the presence of sodium carbonate and N,N-dimethylformamide to form 8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 5: The two intermediates from steps 3 and 4 are coupled using a coupling agent such as triethylamine and acetic anhydride to form the final product, 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione." ] } | |

Numéro CAS |

868143-44-6 |

Nom du produit |

7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |

Formule moléculaire |

C27H29N7O3S |

Poids moléculaire |

531.64 |

Nom IUPAC |

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C27H29N7O3S/c1-31-23-22(24(35)30-26(31)36)34(12-7-17-38-27-28-20-10-5-6-11-21(20)37-27)25(29-23)33-15-13-32(14-16-33)18-19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,30,35,36) |

Clé InChI |

NHTNZUCDOVOSMZ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCSC5=NC6=CC=CC=C6O5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)

![N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2775448.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2775449.png)

![5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride](/img/structure/B2775459.png)